molecular formula C13H18ClN3S B5753891 N-(3-CHLORO-2-METHYLPHENYL)-4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

N-(3-CHLORO-2-METHYLPHENYL)-4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

Cat. No.: B5753891
M. Wt: 283.82 g/mol
InChI Key: PWERCBGPQHGRKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Chloro-2-methylphenyl)-4-methyltetrahydro-1(2H)-pyrazinecarbothioamide is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a chloro-substituted phenyl ring and a tetrahydropyrazine ring, which are connected through a carbothioamide linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-4-methyltetrahydro-1(2H)-pyrazinecarbothioamide typically involves the reaction of 3-chloro-2-methylphenylthiourea with appropriate reagents under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . This reaction is known for its efficiency and ability to produce high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylphenyl)-4-methyltetrahydro-1(2H)-pyrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted phenyl derivatives. These products can have different properties and applications depending on the specific reaction and conditions used.

Scientific Research Applications

N-(3-Chloro-2-methylphenyl)-4-methyltetrahydro-1(2H)-pyrazinecarbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-methyltetrahydro-1(2H)-pyrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The presence of the chloro group enhances its electrophilicity, allowing it to react with nucleophiles such as DNA bases or proteins. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in its biological effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Compared to these similar compounds, N-(3-chloro-2-methylphenyl)-4-methyltetrahydro-1(2H)-pyrazinecarbothioamide has a unique tetrahydropyrazine ring, which can confer different chemical and biological properties

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-methylpiperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3S/c1-10-11(14)4-3-5-12(10)15-13(18)17-8-6-16(2)7-9-17/h3-5H,6-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWERCBGPQHGRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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